molecular formula C15H12Cl3FN2O3S B12463002 N-(3-chloro-4-fluorophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide

N-(3-chloro-4-fluorophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B12463002
M. Wt: 425.7 g/mol
InChI Key: QXPMYJUKSZAOSL-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of multiple halogen atoms and a methylsulfonyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-fluoroaniline with 2,3-dichlorobenzoyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with methylsulfonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K~2~CO~3~) in polar solvents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The presence of halogen atoms and the methylsulfonyl group can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenyl)-3-hydroxy-4H-chromen-4-one
  • 2-(2,3-dichlorophenyl)-3-hydroxy-4H-chromen-4-one
  • 2-(2,6-dichlorophenyl)-3-hydroxy-4H-chromen-4-one

Uniqueness

N-(3-chloro-4-fluorophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to its specific combination of halogen atoms and the methylsulfonyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H12Cl3FN2O3S

Molecular Weight

425.7 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(2,3-dichloro-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C15H12Cl3FN2O3S/c1-25(23,24)21(13-4-2-3-10(16)15(13)18)8-14(22)20-9-5-6-12(19)11(17)7-9/h2-7H,8H2,1H3,(H,20,22)

InChI Key

QXPMYJUKSZAOSL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC(=C(C=C1)F)Cl)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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